N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide
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Description
N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H17F2N5O2S and its molecular weight is 429.45. The purity is usually 95%.
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Biological Activity
N-(2,4-difluorophenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates the presence of a triazole and quinazoline moiety, which are known for their diverse pharmacological activities.
Antibacterial Activity
Research suggests that derivatives of triazoles exhibit significant antibacterial properties. For instance, compounds with the triazole core have been shown to inhibit bacterial growth against various strains such as E. coli, B. subtilis, and P. aeruginosa .
Key Findings:
- In vitro studies demonstrated that certain triazoloquinazoline derivatives displayed moderate to high antibacterial activity.
- The introduction of specific substituents on the phenyl ring enhanced the antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines.
Case Studies:
- Cytotoxicity Evaluation:
- Compounds were tested against human cancer cell lines including Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), Human prostate cancer (PC3), and Colorectal carcinoma (HCT-116).
- Results indicated that certain derivatives exhibited IC50 values ranging from 17.35 µM to 39.41 µM against these cell lines .
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
HePG-2 | 29.47 | Moderate |
MCF-7 | 27.05 | Moderate |
PC3 | Not specified | Not assessed |
HCT-116 | 17.35 | High |
- Mechanism of Action:
Pharmacological Significance
The biological activity of this compound is largely attributed to its structural components:
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N5O2S/c1-2-9-26-18(29)13-5-3-4-6-16(13)27-19(26)24-25-20(27)30-11-17(28)23-15-8-7-12(21)10-14(15)22/h3-8,10H,2,9,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXLWUVLOOVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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